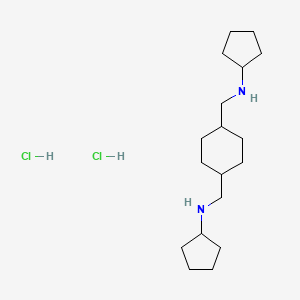
1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of cyclohexane and cyclopentyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves several steps. One common method includes the reaction of 1,4-cyclohexanedimethanamine with cyclopentyl chloride under specific conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Cyclohexanebis(methylamine)
- 1,4-Cyclohexanedimethanamine
- N,N’-Dicyclopentyl-1,4-cyclohexanediamine
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- is unique due to its specific structural features, such as the presence of both cyclohexane and cyclopentyl groups
Eigenschaften
CAS-Nummer |
1155-70-0 |
|---|---|
Molekularformel |
C18H36Cl2N2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[[4-[(cyclopentylamino)methyl]cyclohexyl]methyl]cyclopentanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-2-6-17(5-1)19-13-15-9-11-16(12-10-15)14-20-18-7-3-4-8-18;;/h15-20H,1-14H2;2*1H |
InChI-Schlüssel |
XIYZPVVABJHQTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC2CCC(CC2)CNC3CCCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


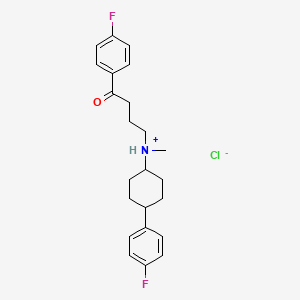

![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)



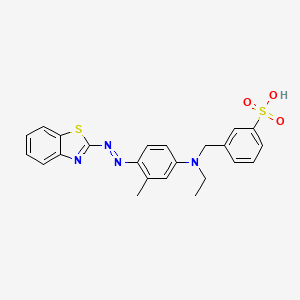
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
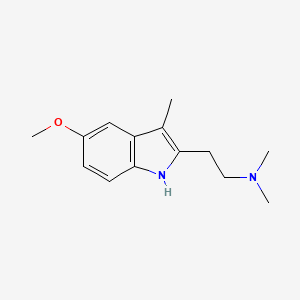
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
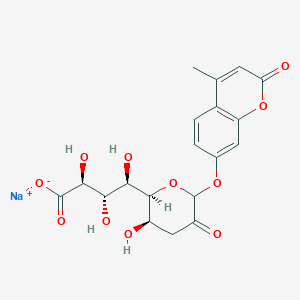
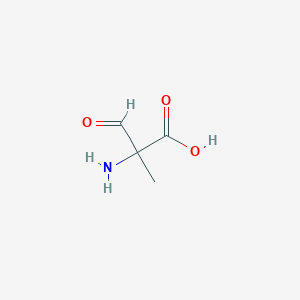

![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
